molecular formula C20H30O5Si B2856433 3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal CAS No. 384346-91-2

3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal

Cat. No. B2856433
CAS RN: 384346-91-2
M. Wt: 378.54
InChI Key: ZTRSSQRWGPRALW-TUVJXNFZSA-N
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Description

3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal, commonly known as TBDMS-protected glucal, is a carbohydrate derivative that has gained significant attention in the field of organic chemistry. It is a versatile compound that has been widely used in the synthesis of various natural and unnatural products.

Mechanism of Action

The mechanism of action of TBDMS-protected glucal is not well-understood. However, it is believed to act as a protecting group for the hydroxyl groups of the glucal molecule, thereby preventing unwanted reactions. It also serves as a precursor for the synthesis of various natural and unnatural products.
Biochemical and Physiological Effects
TBDMS-protected glucal does not have any known biochemical or physiological effects. It is an inert compound that is used solely for its synthetic applications.

Advantages and Limitations for Lab Experiments

TBDMS-protected glucal has several advantages for lab experiments. It is a stable compound that can be easily handled and stored. It is also readily available and can be synthesized in large quantities. However, it has some limitations. It is not soluble in water, which can make it difficult to use in some reactions. It is also a relatively expensive compound.

Future Directions

For the use of TBDMS-protected glucal in scientific research include the development of new synthetic methods for the synthesis of carbohydrates, the synthesis of glycosylated natural products and glycopeptides, and the development of new drugs and therapeutics.

Synthesis Methods

The synthesis of TBDMS-protected glucal involves the protection of the hydroxyl groups of the glucal molecule using TBDMS and the formation of an imine with 4-methoxybenzaldehyde. The reaction is carried out under mild conditions, and the product is obtained in high yield. The synthesis method has been well-established, and various modifications have been made to improve the yield and efficiency of the reaction.

Scientific Research Applications

TBDMS-protected glucal has found extensive application in scientific research. It has been used in the synthesis of various natural and unnatural products, including glycosylated natural products, oligosaccharides, and glycopeptides. It has also been used in the development of new synthetic methods for the synthesis of carbohydrates.

properties

IUPAC Name

[(4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy-tert-butyl-dimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O5Si/c1-20(2,3)26(5,6)25-16-11-12-22-17-13-23-19(24-18(16)17)14-7-9-15(21-4)10-8-14/h7-12,16-19H,13H2,1-6H3/t16-,17-,18+,19?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTRSSQRWGPRALW-KAKFPZCNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C=COC2C1OC(OC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1C=CO[C@H]2[C@H]1OC(OC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O5Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901106399
Record name 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-O-Tert-butyldimethylsilyl-4,6-O-(4-methoxybenzylidene)-D-glucal

CAS RN

384346-91-2
Record name 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=384346-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Anhydro-2-deoxy-3-O-[(1,1-dimethylethyl)dimethylsilyl]-4,6-O-[(4-methoxyphenyl)methylene]-D-arabino-hex-1-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901106399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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